REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.CCN(CC)CC.[CH3:22][C:23](OC(C)=O)=[O:24]>C(Cl)Cl>[C:10]([O:9][C:8](=[O:14])[NH:7][CH:4]1[CH2:3][CH2:2][N:1]([C:23](=[O:24])[CH3:22])[CH2:6][CH2:5]1)([CH3:11])([CH3:13])[CH3:12]
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Name
|
|
Quantity
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200 g
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Type
|
reactant
|
Smiles
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N1CCC(CC1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
150 g
|
Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
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Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred 0° C. for another 2 h, at which time TLC
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After addition
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Type
|
CUSTOM
|
Details
|
The solution was quenched by addition of water (1 L)
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Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (1 L)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |